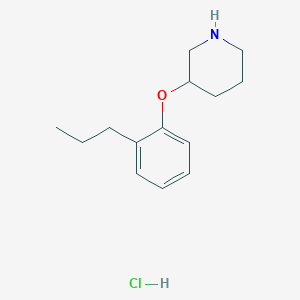![molecular formula C12H8F3N3O3 B1395477 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide CAS No. 338395-61-2](/img/structure/B1395477.png)
4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide
Overview
Description
This compound is also known as Methyl 1,6-dihydro-4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazin-3-carboxylate . It has a molecular weight of 314.22 and its IUPAC name is methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9F3N2O4/c1-22-12(21)11-9(19)6-10(20)18(17-11)8-4-2-3-7(5-8)13(14,15)16/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a boiling point of 119-121 degrees Celsius . It is a solid at ambient temperature .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research , where it serves as a biochemical for the study of protein expression and function. Its role is crucial in understanding protein interactions and signaling pathways within cells .
Organic Synthesis Intermediate
It acts as an intermediate in organic syntheses . Organic chemists use this compound to synthesize more complex molecules, which can have various applications in medicinal chemistry and materials science .
High Voltage Battery Research
In the field of energy storage, this compound is used as a novel electrolyte additive for lithium nickel manganese oxide cathodes of high voltage lithium-ion batteries. It helps in forming a low-impedance protective film, which is beneficial for improving battery life and performance .
Pharmacological Studies
The trifluoromethyl group present in this compound is of particular interest in pharmacology. Compounds with this group exhibit numerous pharmacological activities, and this compound can be used to study its effects on drug efficacy and metabolism .
Drug Synthesis
This compound is involved in the synthesis of drugs that contain the trifluoromethyl group. This group is a common pharmacophore in many FDA-approved drugs, and the compound can be used to create new drug molecules with potential therapeutic applications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The hazard statements associated with this compound are H302+H312+H332;H319;H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O3/c13-12(14,15)6-2-1-3-7(4-6)18-9(20)5-8(19)10(17-18)11(16)21/h1-5,19H,(H2,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTRWQCUDOJFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=C(C(=N2)C(=O)N)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



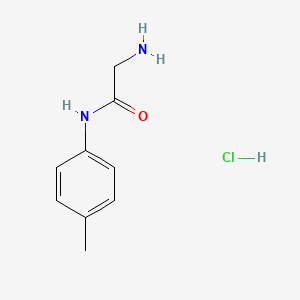
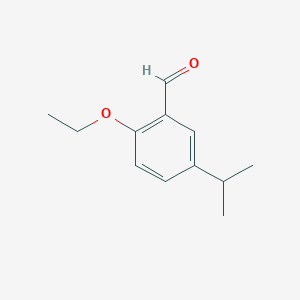



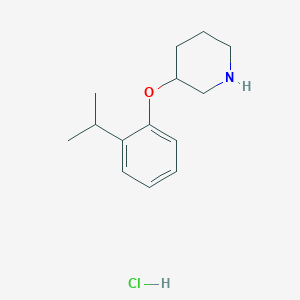
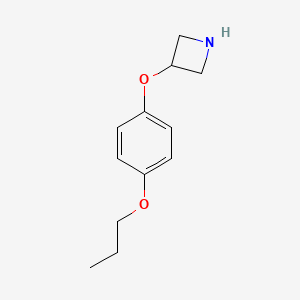
![3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395408.png)
![3-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395410.png)

